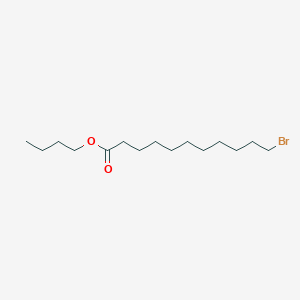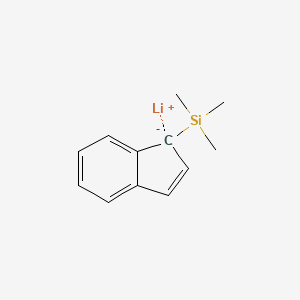
lithium;inden-1-id-1-yl(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;inden-1-id-1-yl(trimethyl)silane is an organosilicon compound that features a lithium atom bonded to an indenyl group and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;inden-1-id-1-yl(trimethyl)silane typically involves the reaction of an indenyl precursor with a lithium reagent in the presence of a trimethylsilyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale reactions similar to those used in laboratory synthesis. The process would likely involve the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;inden-1-id-1-yl(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield indenyl oxides, while substitution reactions can produce a variety of silylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, lithium;inden-1-id-1-yl(trimethyl)silane is used as a reagent in organic synthesis. It serves as a precursor for the formation of various organosilicon compounds and is involved in the synthesis of complex molecules through coupling reactions .
Biology and Medicine
While specific applications in biology and medicine are less documented, the compound’s unique structure suggests potential use in the development of novel pharmaceuticals and biologically active molecules.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical transformations makes it valuable in the manufacturing of high-performance materials .
Mecanismo De Acción
The mechanism by which lithium;inden-1-id-1-yl(trimethyl)silane exerts its effects involves the interaction of the lithium atom with other chemical species. The lithium atom acts as a nucleophile, facilitating the formation of new chemical bonds. The trimethylsilyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: A simpler organosilicon compound with a similar trimethylsilyl group but lacking the indenyl moiety.
Lithium bis(trimethylsilyl)amide: Another lithium-containing organosilicon compound used as a strong base in organic synthesis.
Uniqueness
Lithium;inden-1-id-1-yl(trimethyl)silane is unique due to the presence of both an indenyl group and a trimethylsilyl group. This combination imparts distinct chemical properties, making it versatile in various synthetic applications. The indenyl group provides aromatic stability, while the trimethylsilyl group offers steric protection and reactivity control.
Propiedades
Número CAS |
55563-48-9 |
|---|---|
Fórmula molecular |
C12H15LiSi |
Peso molecular |
194.3 g/mol |
Nombre IUPAC |
lithium;inden-1-id-1-yl(trimethyl)silane |
InChI |
InChI=1S/C12H15Si.Li/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)12;/h4-9H,1-3H3;/q-1;+1 |
Clave InChI |
UBTLMWMXEFNZOT-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[Si](C)(C)[C-]1C=CC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




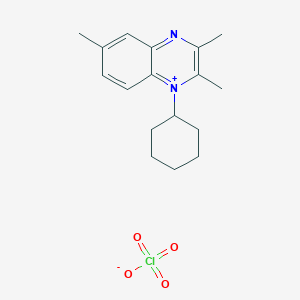
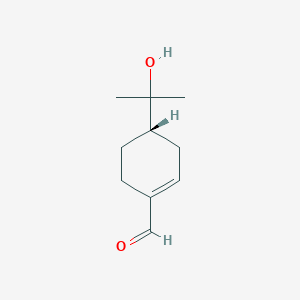
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-isoleucine](/img/structure/B14628528.png)
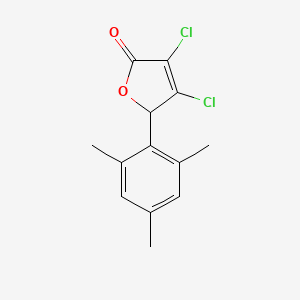
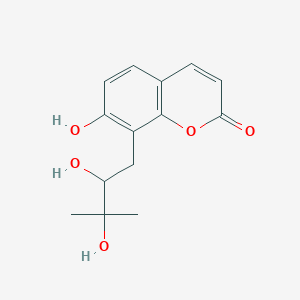
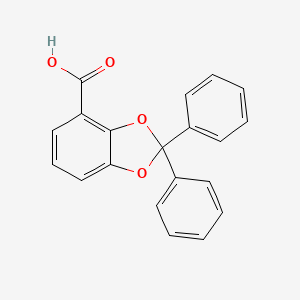
![2H-3,6-Methanocycloocta[c]pyrazole](/img/structure/B14628546.png)
![3-Bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14628548.png)
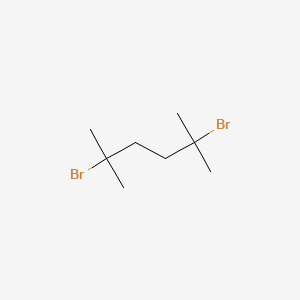
phosphane](/img/structure/B14628550.png)
![Dimethyl 2,2'-[(1R,2S)-cyclopropane-1,2-diyl]diacetate](/img/structure/B14628552.png)
